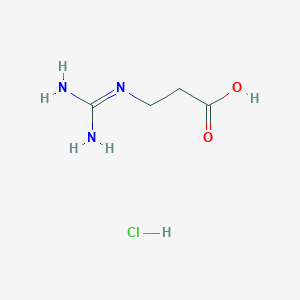

3-Guanidinopropanoic acid hydrochloride

Description

BenchChem offers high-quality 3-Guanidinopropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Guanidinopropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(diaminomethylideneamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c5-4(6)7-2-1-3(8)9;/h1-2H2,(H,8,9)(H4,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCGPQCUZKUBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Metabolic Stress & Cytotoxicity Profiling using 3-Guanidinopropanoic Acid (3-GPA)

[1][2]

Executive Summary & Mechanism of Action

3-Guanidinopropanoic acid (3-GPA) is not a typical cytotoxic agent (like doxorubicin or paclitaxel) that directly damages DNA or microtubules.[1][2] Instead, it is a metabolic modulator used to induce intracellular creatine depletion.[1][2]

The "Silent" Cytotoxicity

Standard acute toxicity assays (24-hour MTT) often yield false negatives with 3-GPA because its mechanism requires time to deplete existing phosphocreatine (PCr) reserves.[1] 3-GPA acts as a competitive inhibitor of the Creatine Transporter (SLC6A8).[1] Once inside the cell, it serves as a poor substrate for Creatine Kinase (CK), effectively "locking up" the enzyme and preventing the phosphorylation of ADP to ATP.[1][2]

Experimental Implication: Cytotoxicity assays using 3-GPA must be designed as chronic exposure models (72h – 7 days) rather than acute exposures. The primary readout is often cytostasis (growth arrest) or metabolic shifts (AMPK activation) rather than immediate necrosis.[1][2]

Mechanistic Pathway (Graphviz)[1][2]

Figure 1: 3-GPA competes with Creatine for entry and phosphorylation, leading to a "dead-end" phosphorylated product that cannot regenerate ATP, triggering metabolic stress.[1][2]

Pre-Assay Preparation[1][2][3]

Reagent Handling & Solubility

3-GPA is available as a free acid or hydrochloride salt.[1][2] The HCl salt is highly soluble in water but highly acidic .[1] Failure to neutralize the stock solution is the #1 cause of experimental artifacts (acid-induced cell death vs. metabolic toxicity).

-

Stock Concentration: Prepare a 1 M (1000 mM) master stock to minimize volume addition to cells.

-

Stability: Stable at -20°C for 6 months.

Stock Solution Protocol (Self-Validating)

-

Dissolve 167.6 mg of 3-GPA HCl (MW: 167.6 g/mol ) in 800 µL of sterile PBS.

-

Critical Step: Measure pH.[1][2] It will be acidic (~pH 2-3).[1][2]

-

Slowly add 5M NaOH (approx 100-150 µL) while monitoring with a micro-pH probe until pH reaches 7.2 – 7.4 .

-

Adjust final volume to 1.0 mL with PBS.

-

Sterilization: Pass through a 0.22 µm PES syringe filter.[1][2]

-

Validation: Dilute 1:100 in culture media and check color of phenol red. If it turns yellow, the stock is still too acidic.[1][2]

Protocol A: Chronic Cytotoxicity & Growth Inhibition Assay

Purpose: To determine the IC50 of 3-GPA based on metabolic inhibition over a relevant timeframe.

Experimental Design

-

Cell Lines: High-energy demand cells are most sensitive (e.g., C2C12 Myoblasts, H9c2 Cardiomyocytes, HepG2).[1][2]

-

Controls:

-

Timepoint: 72 to 96 hours (Acute 24h exposure is usually ineffective).[1][2]

Step-by-Step Workflow

-

Seeding (Day 0):

-

Treatment (Day 1):

-

Maintenance (Day 3):

-

Readout (Day 4 or 5):

Data Interpretation Table

| Concentration (mM) | Expected Viability (C2C12) | Physiological Interpretation |

| 0 mM (Ctrl) | 100% | Normal growth.[1][2] |

| 2.5 mM | ~80-90% | Mild creatine transporter competition.[1][2] |

| 5.0 mM | ~60-75% | Significant PCr depletion; AMPK activation begins.[1][2] |

| 10.0 mM | ~40-50% | Typical IC50 range. Growth arrest (cytostasis).[1][2] |

| 20.0 mM | < 30% | Severe metabolic stress; potential apoptosis. |

| 10 mM + 10 mM Cr | > 80% | Rescue Effect. Confirms toxicity is creatine-dependent.[1][2] |

Protocol B: ATP Quantification (The "True" Endpoint)

Purpose: Since 3-GPA targets energy reserves, measuring ATP is the most scientifically accurate assessment of its potency.[2]

Reagents

-

Luminescent ATP Detection Kit (e.g., CellTiter-Glo or equivalent).[1][2]

-

Opaque-walled 96-well white plates (to prevent luminescence cross-talk).[1][2]

Workflow

-

Culture: Follow the seeding and treatment steps from Protocol A (Day 0 to Day 4).[1]

-

Lysis: On Day 4, remove plates from incubator and equilibrate to Room Temperature (RT) for 30 mins.

-

Reaction: Add 100 µL of ATP detection reagent directly to culture wells (1:1 ratio).

-

Shake: Orbital shake for 2 minutes to induce cell lysis.

-

Incubate: 10 minutes at RT to stabilize signal.

-

Measure: Read Total Luminescence (Integration time: 0.5 – 1.0 sec).

Analysis

Normalize Luminescence (RLU) to protein content if possible, or directly to cell number if performing a parallel viability plate.[1][2]

Protocol C: The Specificity "Rescue" Check

Scientific Integrity Requirement: You cannot publish 3-GPA cytotoxicity data without proving it is reversible by Creatine.

Workflow Diagram (Graphviz)

Figure 2: Experimental design for validating 3-GPA specificity. The "Rescue Group" must show significantly higher viability than the "3-GPA Only" group.

References

-

Shoubridge, E. A., et al. (1985).[1][2][4] Biochemical adaptation in the skeletal muscle of rats depleted of creatine with the substrate analogue beta-guanidinopropionic acid.[5][6] Biochemical Journal, 232(1), 125–131.[1][2] Retrieved from [Link]

-

Oudman, I., Clark, J. F., & Brewster, L. M. (2013).[1][2] The effect of the creatine analogue beta-guanidinopropionic acid on energy metabolism: A systematic review. PLOS ONE, 8(1), e53668.[1][2] Retrieved from [Link]

-

Reznick, R. M., et al. (2007).[1][2] Aging-associated reductions in AMP-activated protein kinase activity and mitochondrial biogenesis.[1][2] Cell Metabolism, 5(2), 151-156.[1][2] Retrieved from [Link]

Sources

- 1. Guanidinopropionic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Creatine analogue beta-guanidinopropionic acid alters skeletal muscle AMP deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting precipitation of 3-guanidinopropanoic acid hydrochloride in culture media

Technical Support Center: 3-Guanidinopropanoic Acid (3-GPA) in Cell Culture

Topic: Troubleshooting Precipitation of 3-Guanidinopropanoic Acid Hydrochloride Document ID: TS-GPA-001 Last Updated: February 15, 2026

Introduction: The "Crystal Crisis" in Metabolic Assays

You are likely here because you have added 3-guanidinopropanoic acid (3-GPA) to your culture media (DMEM, RPMI, etc.) and observed the formation of white precipitates, needles, or turbidity.

3-GPA is a structural analog of creatine used to deplete intracellular phosphocreatine and activate AMPK pathways. While highly soluble in pure water (>50 mg/mL), its behavior in complex, buffered cell culture environments is governed by strict physicochemical rules. The precipitation you see is rarely a "bad batch" of chemical; it is almost always a pH-solubility mismatch or a common-ion effect triggered by the hydrochloride (HCl) salt form.

This guide provides the root cause analysis and a self-validating protocol to resolve this issue immediately.

Part 1: Root Cause Analysis (The Chemistry)

To fix the problem, you must understand the two invisible forces fighting in your media bottle:

The pH Shock (The Primary Culprit)

Most researchers purchase 3-GPA Hydrochloride . This is the salt form.

-

Mechanism: When dissolved in water, the HCl moiety dissociates, creating a highly acidic solution (pH ~2–3).

-

The Error: Adding this acidic stock directly to media (pH 7.4) causes a "micro-environment shock." The local pH at the pipette tip drops drastically.

-

The Result: This acidic shift can trigger the precipitation of media proteins (albumin) or causing the 3-GPA zwitterion to crash out if it passes through its point of minimum solubility (isoelectric point) during the mixing process.

The "False" Precipitate (Calcium Phosphate)

-

Mechanism: If you attempt to neutralize the stock with NaOH too aggressively before adding it to the media, or if the addition shifts the media pH upwards, you risk triggering the precipitation of Calcium Phosphate (

). -

Identification: This looks like fine, sandy granules or a milky haze, distinct from the crystalline needles of 3-GPA.

Part 2: The "Gold Standard" Preparation Protocol

Do NOT add powder directly to cell culture media. Do NOT use un-neutralized HCl salt stocks in low-volume wells.

Step-by-Step Preparation (Self-Validating)

Reagents:

-

3-GPA Hydrochloride (Powder)

-

PBS (Phosphate Buffered Saline, Ca/Mg-free) or PCR-grade Water

-

1N NaOH (for pH adjustment)

-

0.22 µm PES Syringe Filter

| Parameter | Specification |

| Target Stock Conc. | 1 M (Molar) in Water/PBS |

| Working Conc. | 5 mM – 20 mM (Typical) |

| Solubility Limit | ~50–100 mg/mL (Water) |

| Storage | -20°C (Stable for months) |

The Protocol:

-

Dissolution: Weigh the 3-GPA HCl powder. Dissolve in distilled water or Ca/Mg-free PBS to reach a concentration of 1 M .

-

Observation: The solution will be clear but acidic .

-

-

Neutralization (CRITICAL):

-

Place the tube on a magnetic stirrer.

-

Insert a micro-pH probe.

-

Dropwise add 1N NaOH until the pH reaches 7.2 – 7.4 .

-

Why? This converts the acidic HCl salt into the physiological zwitterion form compatible with your cells.

-

-

Filtration: Pass the neutralized solution through a 0.22 µm PES filter (Polyethersulfone is low-binding).

-

Validation: If the filter clogs immediately, your pH is wrong, or the concentration is too high. Dilute to 0.5 M.

-

-

Application: Add this neutral stock to your warmed culture media.

-

Example: For 10 mM final conc, add 10 µL of 1 M stock to 990 µL media.

-

Part 3: Troubleshooting Scenarios (FAQs)

Q1: I see long, shiny needles in the dish immediately after adding the drug.

-

Diagnosis: Solubility Shock. You likely added a high-concentration stock (e.g., 1M) that was cold (4°C) to warm media, or the stock was not pH-adjusted.

-

Fix: Warm the stock to 37°C before pipetting. Ensure the stock is pH 7.4. Vortex the media immediately upon addition.

Q2: The media turned yellow when I added the drug.

-

Diagnosis: Acidification. You used the HCl salt without neutralization. The Phenol Red in the media turned yellow (acidic).

-

Fix: This is toxic to cells. Discard. Prepare a new stock using the "Neutralization" step in Part 2.

Q3: I see a "cloudy haze" or "sand" that doesn't look like crystals.

-

Diagnosis: Calcium Phosphate Precipitation. This is an artifact, not the drug. It happens if the pH drifted too high or if the media contains high calcium (like DMEM) and you disturbed the buffer equilibrium.

-

Test: Take a sample of the media.[1][2] Add a drop of acetic acid. If the haze clears instantly, it was Calcium Phosphate. If it remains, it is organic (protein or drug).

Q4: Can I dissolve 3-GPA in DMSO or Ethanol?

-

Diagnosis: Not Recommended.

-

Reason: 3-GPA is highly polar (zwitterionic). It has poor solubility in organic solvents like ethanol. Water or PBS is the superior solvent.

Part 4: Visualizing the Decision Logic

Use this flowchart to diagnose the specific type of precipitate you are observing.

Figure 1: Diagnostic decision tree for identifying the nature of precipitates in cell culture media containing 3-GPA.

References

-

PubChem. 3-Guanidinopropionic acid (Compound CID 67701).[3][4] National Library of Medicine. Available at: [Link]

Sources

improving bioavailability of 3-guanidinopropanoic acid hydrochloride in rodent models

This Technical Support Guide is designed to assist researchers in optimizing the in vivo delivery and efficacy of 3-guanidinopropanoic acid (3-GPA) hydrochloride in rodent models.

Topic: Improving Bioavailability & Tissue Uptake of 3-Guanidinopropanoic Acid HCl Ticket ID: GPA-PK-OPT-001 Status: Open Support Scientist: Senior Application Scientist, Metabolic & Transporter Biology

Introduction: The "Bioavailability" Paradox of 3-GPA

Before troubleshooting, it is critical to define the bottleneck. 3-GPA is a structural analog of creatine. Unlike many small molecules where "poor bioavailability" implies low intestinal absorption, 3-GPA is generally well-absorbed via the proton-coupled amino acid transporter (hPAT1/SLC36A1) in the gut.

The real challenge is rarely systemic absorption; it is Tissue Uptake and Retention. 3-GPA must compete with endogenous creatine for the Creatine Transporter (SLC6A8) to enter target tissues (skeletal muscle, heart, brain). Furthermore, it has a short plasma half-life due to rapid renal clearance.

This guide addresses three critical failure points: Formulation Stability , Dietary Competition , and Transporter Saturation .

Part 1: Formulation & Solubility Troubleshooting

User Question: I purchased 3-GPA Hydrochloride. It dissolves in water, but can I inject this directly?

Technical Response: No. The hydrochloride (HCl) salt is highly acidic in solution. Direct injection (IP or IV) of unbuffered 3-GPA HCl will cause local tissue necrosis, peritoneal irritation, and potentially precipitate in the blood, leading to erratic absorption and animal welfare issues.

Protocol: Preparation of pH-Neutral 3-GPA for Injection

Reagents:

-

3-GPA Hydrochloride (MW: ~167.6 g/mol )

-

1N NaOH (Sodium Hydroxide)

-

PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step:

-

Calculation: Determine the target concentration (e.g., 50 mg/mL).

-

Dissolution: Dissolve the 3-GPA HCl powder in 80% of the final volume of sterile water. Note: The solution will be clear but acidic (pH ~2-3).

-

Neutralization (Critical):

-

Place the beaker on a magnetic stirrer with a calibrated pH probe.

-

Slowly add 1N NaOH dropwise.

-

Target pH: 7.2 – 7.4.

-

Warning: Do not overshoot pH > 8.0, as stability may decrease over time.

-

-

Final Volume: Adjust to the final volume with 10x PBS stock (to reach 1x final concentration) and water.

-

Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

Stability Note: Prepare fresh weekly. Store at 4°C.

Part 2: Optimizing Administration & Overcoming Competition

User Question: I am dosing 3-GPA orally, but I am not seeing significant creatine depletion in the muscle. Why?

Technical Response: The most common cause of failure is Dietary Creatine Competition . Rodent chows often contain animal protein (fish meal, meat meal), which provides high levels of dietary creatine. Since 3-GPA and Creatine compete for the same transporter (SLC6A8), dietary creatine will outcompete 3-GPA due to the transporter's higher affinity for its natural substrate.

Troubleshooting Table: Route & Diet Optimization

| Parameter | Standard Condition (Problematic) | Optimized Condition (Recommended) | Mechanism of Improvement |

| Diet | Standard Rodent Chow (contains animal protein) | Soy-Based / Casein-Based Chow (Creatine-Free) | Removes competitive inhibitor (Creatine) from the gut and blood. |

| Dosing Route | Oral Gavage (Bolus) | Dietary Admixture (1-2% w/w) | Provides steady-state plasma levels, preventing transporter saturation spikes. |

| Dosing Frequency | Once Daily (QD) | BID or TID (if gavage) | 3-GPA has a short half-life (< 2-4 hours). Frequent dosing maintains pressure on the transporter. |

| Vehicle | Water (Unbuffered) | PBS or Saline (pH 7.4) | Prevents gastric irritation and ensures consistent dissolution. |

The "Soy Chow" Protocol

To maximize 3-GPA uptake, you must switch animals to a creatine-free diet (typically soy-protein base) at least 1 week prior to and during the study. This forces the body to rely on synthesis and uptake, making the SLC6A8 transporter more susceptible to 3-GPA competition.

Part 3: Transporter Kinetics & Saturation

User Question: Why does increasing the dose not linearly increase tissue levels?

Technical Response:

The Creatine Transporter (SLC6A8) is saturable. Once the transporter velocity (

Diagram: 3-GPA Transport & Competition Pathways

The following diagram illustrates the competitive dynamics between Creatine and 3-GPA at the gut and tissue interfaces.

Caption: 3-GPA enters the blood via PAT1 but competes with Creatine for SLC6A8 tissue entry. High renal clearance limits exposure time.

Part 4: Advanced Troubleshooting (FAQ)

Q: Can I use ester prodrugs to bypass the transporter? A: While theoretically sound, ester prodrugs (e.g., ethyl esters) are often rapidly hydrolyzed by plasma esterases in rodents before reaching the tissue. Currently, the most validated method for increasing "bioavailability" (tissue efficacy) is dietary admixture (1% w/w) rather than chemical modification. This provides a "trickle" effect that maximizes transporter occupancy over 24 hours without saturation spikes.

Q: How do I validate if my dosing is working? A: Do not rely solely on plasma PK. You must measure intracellular Phosphocreatine (PCr) levels.

-

Method: Freeze-clamp muscle tissue immediately after sacrifice (to stop ATP hydrolysis).

-

Assay: HPLC or Enzymatic Assay for Creatine/Phosphocreatine.

-

Success Metric: A successful 3-GPA regimen should reduce muscle Total Creatine by >50% after 4-6 weeks.

Q: What is the recommended vehicle for oral gavage if I cannot use diet feed? A: Use 0.5% Methylcellulose or simply Water (pH adjusted) . 3-GPA is water-soluble; you do not need DMSO or Corn Oil. Avoid lipid-based vehicles as they may alter gastric emptying rates unpredictable for this small polar molecule.

References

-

Metzner, L. et al. (2009).[1] "The orally active antihyperglycemic drug beta-guanidinopropionic acid is transported by the human proton-coupled amino acid transporter hPAT1."[2] Molecular Pharmaceutics.

-

Oudman, I. et al. (2013). "The acute effect of beta-guanidinopropionic acid versus creatine or placebo in healthy men (ABC-Trial)." British Journal of Clinical Pharmacology.

-

Wyss, M. & Kaddurah-Daouk, R. (2000). "Creatine and creatinine metabolism." Physiological Reviews.

-

McClung, J.M. et al. (2003). "Substrate utilization in failing rat heart during 3-guanidinopropionic acid feeding." American Journal of Physiology-Heart and Circulatory Physiology.

-

Vaillancourt, V.A. et al. (2001). "Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid."[3][4] Journal of Medicinal Chemistry.

Sources

- 1. Guanidinopropionic acid - Wikipedia [en.wikipedia.org]

- 2. The orally active antihyperglycemic drug beta-guanidinopropionic acid is transported by the human proton-coupled amino acid transporter hPAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

addressing stability issues of 3-GPA in serum-containing media

METABOLIC ENGINEERING SUPPORT CENTER Subject: Troubleshooting 3-GPA Efficacy & Stability in Serum-Containing Media Status: Operational Lead Scientist: Senior Application Specialist[1]

Introduction: The "Phantom" Instability of 3-GPA

Welcome. If you are accessing this guide, you are likely observing a loss of potency with 3-Guanidinopropionic acid (3-GPA) in your cell culture experiments over time.[1] You may suspect the compound is chemically degrading (hydrolyzing) in the media.

The Short Answer: 3-GPA is chemically stable in neutral buffers and media. The "instability" you observe is almost certainly biological competition , not chemical degradation.

3-GPA acts as a structural analog of creatine.[1][2] It functions by competitively inhibiting the Creatine Transporter (SLC6A8). Standard Fetal Bovine Serum (FBS) contains high physiological levels of creatine (~50–100 µM).[1] If you utilize standard FBS, the exogenous creatine constantly out-competes 3-GPA, neutralizing its depletion effect.[1] This mimics the data signature of a degrading drug.

This guide provides the protocols to correct this variable and validate your metabolic model.

PART 1: The Mechanism of Failure

To fix the issue, you must understand the competitive kinetics occurring in your dish. 3-GPA does not "destroy" creatine; it blocks its entry.[1]

The Competitive Inhibition Model

3-GPA has a lower affinity for SLC6A8 than native creatine.[1] Therefore, successful depletion requires a massive molar excess of 3-GPA (typically 5–10 mM) relative to extracellular creatine.[1] Standard serum disrupts this ratio.[1]

Figure 1: 3-GPA competes with Creatine for the SLC6A8 transporter.[1] In the presence of high Creatine (Standard FBS), 3-GPA is displaced, allowing the cell to maintain its energy pool.

PART 2: Media Formulation & Stability Protocols

Do not use standard FBS for creatine depletion studies.[1] You must control the extracellular creatine variable.

Protocol A: Correct Media Formulation

| Component | Recommendation | Technical Rationale |

| Basal Media | DMEM or RPMI (Glucose Free optional) | Standard formulations are creatine-free.[1] |

| Serum | Dialyzed FBS (dFBS) | CRITICAL. Dialysis (10kDa cutoff) removes small molecules, including creatine, while retaining growth factors.[1] |

| 3-GPA Conc. | 5.0 mM – 10.0 mM | High molar excess required to block residual transport and induce depletion.[1] |

| Glutamine | 2.0 – 4.0 mM | Essential anaplerotic source when creatine/ATP is stressed.[1] |

Step-by-Step Preparation:

-

Thaw dFBS: Thaw dialyzed FBS at 4°C overnight. Avoid 37°C water baths to prevent protein precipitation.[1]

-

Solubilization of 3-GPA:

-

Filtration: Sterile filter (0.22 µm) the 3-GPA containing media. It is chemically stable and will not bind to PES membranes.[1]

-

Addition of Serum: Add 10% dFBS to the filtered media.

Protocol B: Chemical Stability & Storage

If you suspect your stock powder is degraded:

-

Solid State: Stable for >2 years at -20°C.[1]

-

In Solution: Stable for >1 month at 4°C.

-

Autoclavability: 3-GPA is heat stable, but filtration is recommended to prevent media caramelization.[1]

PART 3: Validation of Depletion

You cannot assume depletion occurred just because you added the drug. You must validate the phenotype.

Q: How do I know the 3-GPA is working?

A: You must measure intracellular creatine levels.[1] A successful experiment will show a >80% reduction in total intracellular creatine within 24–48 hours.[1]

Validation Assay (HPLC Method Summary):

-

Lysis: Lyse cells in ice-cold 0.4 M Perchloric Acid (PCA).

-

Neutralization: Neutralize with 2 M K2CO3.

-

Detection: Analyze supernatant via HPLC or enzymatic colorimetric assay.

-

Target: Control cells = ~20–50 nmol/mg protein; 3-GPA treated = <5 nmol/mg protein.[1]

PART 4: Troubleshooting Guide (FAQ)

Use this decision matrix to diagnose "stability" failures.

Figure 2: Diagnostic logic for resolving 3-GPA efficacy issues.

Common Questions

Q: My cells are dying after 3 days. Is 3-GPA toxic? A: 3-GPA is generally non-toxic chemically.[1] However, profound creatine depletion leads to energy stress (ATP depletion).[1] If your cells are dying, it is likely a metabolic lethality (the intended biological effect) rather than chemical toxicity.

-

Test: Add 5 mM Creatine back to the 3-GPA media.[1] If cells survive, the death was due to specific creatine depletion (Rescue Experiment).

Q: Can I use heat-inactivated FBS instead of Dialyzed? A: No. Heat inactivation destroys complement proteins but does not remove small molecules like creatine.[1] You must use dialyzed serum.[1]

Q: I see crystals in my media at 10 mM. A: 3-GPA has a solubility limit.[1] Ensure you dissolve it in base media (warmed to 37°C) before adding serum. If crystals persist, verify the pH is neutral (7.2–7.4).[1]

References

-

Maudsley, S., et al. (2024).[1] 3-Guanidinopropionic Acid (3-GPA) as a Tool for Metabolic Engineering.[1] PubChem Compound Summary for CID 67701.[1] Link

-

Clark, J. F., et al. (1994).[1][3] Actions of the creatine analogue beta-guanidinopropionic acid on rat heart mitochondria.[1] Biochemical Journal, 300(Pt 1), 211–216.[1][3][4] Link

-

Thermo Fisher Scientific. Fetal Bovine Serum (FBS) Basics: Dialyzed vs. Standard.[1]Link[1]

-

Sigma-Aldrich. Product Information: β-Guanidinopropionic acid (G6878).[1]Link[1]

Sources

Technical Support Center: Mitigating Weight Loss in Mice During Long-Term 3-Guanidinopropanoic Acid (3-GPA) Treatment

Prepared by: Senior Application Scientist, Advanced Research Models Division

This guide is designed for researchers, scientists, and drug development professionals utilizing 3-Guanidinopropanoic Acid (3-GPA) in long-term murine studies. The significant, often dose-limiting, challenge of weight and muscle mass loss during these experiments necessitates a proactive and methodologically sound approach. This document provides in-depth, evidence-based strategies and troubleshooting protocols to maintain animal welfare and ensure the integrity of your research data.

Section 1: Understanding the Mechanism - Why Does 3-GPA Cause Weight Loss?

A foundational understanding of the bioenergetic shifts induced by 3-GPA is critical for designing effective mitigation strategies.

Q1: What is the primary mechanism of action for 3-GPA?

A: 3-Guanidinopropanoic acid is a creatine analog that functions as a competitive inhibitor of the creatine transporter.[1][2] This action sets off a cascade of metabolic reprogramming:

-

Creatine Depletion: 3-GPA competitively blocks the uptake of creatine into tissues with high energy demand, primarily skeletal muscle and heart. This leads to a progressive decrease in intracellular concentrations of creatine and the high-energy phosphocreatine (PCr) reserve.[1]

-

Altered Energy State: The depletion of the phosphocreatine shuttle, which rapidly replenishes ATP during high demand, results in a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[3][4]

-

AMPK Activation: This shift in the cellular energy charge is a potent activator of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2][3][5]

Q2: How does the activation of AMPK by 3-GPA lead to weight loss?

A: AMPK acts as a cellular energy sensor. When activated by a low energy state (high AMP:ATP ratio), it orchestrates a global shift from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore energetic homeostasis.[4][5] This results in weight loss through several concerted effects:

-

Increased Catabolism: AMPK stimulates pathways that generate ATP, such as fatty acid oxidation and glucose uptake.[3][4]

-

Inhibition of Anabolism: It simultaneously inhibits energy-intensive processes like protein synthesis and lipogenesis.[4][6]

-

Mitochondrial Biogenesis: Chronic AMPK activation can stimulate the expression of PGC-1α, a master regulator of mitochondrial biogenesis, which further enhances the capacity for oxidative metabolism.[3][6]

-

Elevated Metabolic Rate: The sum of these effects is an increase in the basal metabolic rate (BMR), where the animal expends more energy at rest.[7][8]

This chronic catabolic state, while experimentally desirable for studying AMPK, leads to the observed reduction in both fat and lean body mass.[5]

Caption: Causal pathway of 3-GPA-induced weight loss.

Section 2: Proactive Experimental Design to Minimize Weight Loss

Careful planning before study initiation can significantly reduce the severity of weight loss and improve experimental outcomes.

Q3: How critical is the age and strain of the mouse model?

A: The age of the animal is a highly critical variable.

-

Young Mice (e.g., 7-8 months): Exhibit a robust response to 3-GPA, including significant AMPK activation and subsequent weight loss.[5][9][10]

-

Old Mice (e.g., 18-19 months): Show a blunted AMPK signaling response to 3-GPA despite similar accumulation of the compound in muscle tissue.[5][9] This can result in less severe weight loss or, in some cases, no significant effect on body weight at certain doses.[11]

Expert Insight: The age-related decline in AMPK sensitivity means that a dose causing significant weight loss in young animals may be better tolerated in older animals.[5] Therefore, you must tailor your dosing strategy to the age of your cohort. While most studies utilize C57BL/6J or mixed background mice (like HET3), be aware that strain-specific differences in basal metabolism may influence the response.

Q4: What is the recommended starting dose of 3-GPA in the diet, and how should it be adjusted?

A: There is no single universal dose. The dose must be empirically determined for your specific model and experimental goals. A dose-finding pilot study is strongly recommended.

| Reported Dose | Administration | Mouse Model/Age | Observed Effect on Weight | Reference |

| 1% w/w | In diet | Young (7-8 month) HET3 mice | Reduced lean and fat mass | [5] |

| 3300 ppm (~0.33%) | In diet | Male UM-HET3 mice (starting at 6 mo.) | No effect on body weight after 16 months | [11] |

| 1-3% | In diet | Rodents (general) | Skeletal muscle changes, apparent health | [12] |

Recommendation: For a 12-week study in young adult mice, begin with a lower concentration (e.g., 0.5% w/w in chow) and monitor weight closely for 2-3 weeks. If weight loss is minimal and target engagement (e.g., pAMPK levels in a satellite group) is insufficient, consider titrating the dose upwards.

Q5: What is the best method for administering 3-GPA for long-term studies?

A: The most common and least stressful method for chronic administration is incorporation into the diet.

-

Dietary Admixture (Recommended): Provides steady-state exposure. However, it is critical to monitor food consumption, as 3-GPA can affect palatability, and reduced food intake will compound the metabolic weight loss.[5]

-

Oral Gavage: Allows for precise dosing but introduces significant confounding variables due to handling stress, potential for injury, and acute spikes in compound concentration.[13][14] It is generally not recommended for long-term studies focused on metabolic outcomes unless absolutely necessary.

Caption: Decision workflow for managing 3-GPA studies.

Section 3: Troubleshooting Guide - Addressing Weight Loss During Your Study

Q6: My mice are losing more than 15% of their body weight. What are the immediate steps?

A: A body weight loss exceeding 15% from baseline is a critical animal welfare endpoint for most IACUC protocols and requires immediate action.

-

Animal Health Assessment: Perform a thorough health check. Look for signs of distress such as piloerection, hunched posture, or lethargy. Isolate the affected animal(s) if necessary.

-

Provide Supportive Care: Offer a highly palatable, calorically dense, wet food mash on the cage floor. This can be standard chow mixed with water or a commercial product like DietGel®.

-

Reduce 3-GPA Dose: Immediately switch the affected cohort to a diet containing a lower concentration of 3-GPA (e.g., reduce from 1.0% to 0.5%).

-

Temporary Cessation: If weight loss continues, remove the 3-GPA medicated diet and provide standard chow until the animal's weight stabilizes. Consult your institutional veterinarian.

Q7: How can I modify the diet to support weight maintenance from the start?

A: Standard rodent chow may not provide sufficient calories to counteract the BMR increase from 3-GPA. Using a more calorically dense or palatable diet from the beginning of the study can be an effective proactive strategy.

| Dietary Component | Standard Chow (Typical) | Modified High-Energy Diet (Recommendation) | Rationale |

| Fat Content | 4-5% kcal | 20-30% kcal | Increases caloric density and palatability.[15] |

| Protein Source | Standard (e.g., soy) | High-quality (e.g., casein) | Provides essential amino acids to potentially offset protein catabolism. |

| Carbohydrate | Complex | Mix of complex and simple (e.g., sucrose) | Sucrose can increase palatability and encourage consumption, but monitor for metabolic effects. |

| Fiber | Standard | Soluble and insoluble mix | Supports gut health, which can be impacted by metabolic shifts.[16] |

Expert Insight: Do not use a standard "high-fat diet" (45-60% kcal from fat) designed to induce obesity, as this introduces a significant confounding variable. Instead, request a custom formulation from your diet supplier for a moderately energy-dense and highly palatable maintenance diet.

Q8: Could co-supplementation with creatine mitigate 3-GPA-induced weight loss?

A: This is a theoretically sound but experimentally unproven hypothesis.

-

Rationale: Since 3-GPA's effects stem from creatine depletion, providing exogenous creatine could theoretically compete with 3-GPA at the transporter, partially restoring intracellular creatine levels and buffering the energy state. Creatine supplementation on its own is known to increase lean tissue mass and muscle strength.[17][18]

-

Potential Conflict: This approach may also counteract the intended pharmacological effect of 3-GPA (i.e., AMPK activation). The degree of mitigation versus negation of the primary effect is unknown.

-

Recommendation: This should be treated as a novel experimental arm, not a standard mitigation strategy. A pilot study would be required to determine if a ratio of creatine to 3-GPA exists that preserves lean mass without completely blocking the desired metabolic reprogramming.

Q9: My mice have reduced their food intake. How can I encourage them to eat?

A: Reduced food intake, or hypophagia, can be a side effect of 3-GPA, especially in young animals.[1]

-

Confirm Palatability: Ensure the 3-GPA formulation is not overly bitter. Work with your diet manufacturer to add a sweetener like sucralose if needed.

-

Use a Palatable Diet Base: Start with a grain-based chow with higher fat and sucrose content, which is generally preferred by mice.

-

Monitor Closely: Measure food consumption weekly per cage. A significant drop in intake is an early warning sign that precedes major weight loss.

-

Provide Enrichment: Novel food forms, such as incorporating the diet into a jelly or dough, can sometimes increase interest and consumption.[13]

Section 4: Frequently Asked Questions (FAQs)

Q10: What are the key parameters to monitor throughout a long-term 3-GPA study?

A: A comprehensive monitoring plan is essential for both animal welfare and data quality.

| Parameter | Frequency | Method | Purpose |

| Body Weight | 2-3 times/week | Calibrated scale | Primary indicator of health and drug effect. |

| Food & Water Intake | 1-2 times/week | Weighing food hopper/water bottle | Differentiates metabolic weight loss from that caused by reduced intake. |

| Cage-side Health | Daily | Visual inspection | Check for signs of distress (posture, coat, activity). |

| Body Composition | Monthly | QMR or DEXA scan | Quantifies changes in fat vs. lean mass. |

| Fasting Blood Glucose | Monthly | Glucometer | Tracks expected improvements in glucose metabolism.[5] |

| Plasma Metabolites | Endpoint | Mass Spectrometry | Optional: Confirm changes in energy substrates. |

Q11: Are there differences in the effects of 3-GPA between male and female mice?

A: Yes. While both sexes are affected, some studies have noted sex-specific differences. For example, in one study, GPA-treated old males were heavier than controls at one stage, which impacted rotarod performance, a phenomenon not seen in females.[5] It is crucial to include both sexes in your experimental design and analyze the data accordingly.

Q12: What are the expected effects of 3-GPA on muscle tissue besides weight loss?

A: 3-GPA induces a phenotype in skeletal muscle that mimics endurance exercise training.[12] This includes a shift from glycolytic (Type II) to more oxidative (Type I) muscle fibers, increased mitochondrial numbers, and enhanced fatigue tolerance.[3] However, particularly in aged animals, chronic treatment can also lead to myopathy and an accumulation of mitochondrial DNA deletions, which may contribute to muscle loss.[3][11]

Section 5: Protocols

Protocol 1: Step-by-Step Guide for Preparing 3-GPA-Medicated Rodent Chow

-

Calculate Required Amount: Determine the total amount of chow needed for the study duration. For a 1% w/w diet, you will need 10g of 3-GPA for every 990g of chow.

-

Source Compound and Diet: Purchase 3-GPA (CAS 353-09-3) from a reputable chemical supplier.[3] Work with a commercial vendor (e.g., TestDiet, Envigo) to have the 3-GPA incorporated into a specified diet formulation (e.g., a high-palatability maintenance diet). Home-milling is not recommended as it leads to inconsistent dosing.

-

Specify Irradiation: Request that the final medicated diet be irradiated to ensure sterility.

-

Quality Control: Ask the vendor for a certificate of analysis confirming the final concentration of 3-GPA in the diet pellets.

-

Storage: Store the medicated diet at 4°C in a sealed, light-protected container to prevent degradation.

Protocol 2: Standardized Protocol for Monitoring Animal Welfare and Weight Loss

-

Baseline Measurement: For 7 days prior to starting the 3-GPA diet, measure and record the baseline body weight and food intake of each mouse.

-

Initiate Treatment: Introduce the 3-GPA medicated chow.

-

Routine Monitoring:

-

Monday, Wednesday, Friday: Weigh each mouse individually and record the weight.

-

Monday: Weigh the food hopper for each cage and record the value. Provide a pre-weighed, fresh amount of food.

-

Daily: Perform a visual cage-side health check on all animals.

-

-

Calculate Weight Change: Calculate the percent change in body weight from the baseline for each animal at every time point.

-

Action Thresholds:

-

Weight Loss 10-15%: Increase monitoring frequency to daily. Provide dietary supplementation (e.g., wet mash) on the cage floor.

-

Weight Loss >15%: Implement the immediate actions outlined in Q6. Document all actions and notify the veterinary staff and/or IACUC as required by your institution.

-

References

-

Tarride, J., et al. (2022). Age- and time-dependent mitochondrial genotoxic and myopathic effects of beta-guanidinopropionic acid, a creatine analog, on rodent skeletal muscles. GeroScience. [Link]

-

Routes and Volumes of Administration in Mice. University of Iowa IACUC. [Link]

-

Beta-Guanidinopropionic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Miller, R. A., et al. (2021). Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice. GeroScience. [Link]

-

Hardie, D. G. (2010). AMPK and the biochemistry of exercise: Implications for human health and disease. Journal of Physiology. [Link]

-

Treatment with a Repurposed Drug Can Help Mice to Lose Weight. Friends of the NIA. (2020). [Link]

-

Meglasson, M. D., et al. (2001). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Journal of Medicinal Chemistry. [Link]

-

Repurposed drug helps obese mice lose weight, improve metabolic function. EurekAlert!. (2020). [Link]

-

Kang, Y. (2023). Use of dietary and pharmaceutical therapies to reduce weight and improve metabolism of a diet-induced obese (DIO) mouse model. IDEALS, University of Illinois at Urbana-Champaign. [Link]

-

Relationship: Muscles and Guanidinopropionic Acid (GPA). Caring Sunshine. [Link]

-

Novel drug makes mice slim even on sugary, fatty diet. UT Health San Antonio. (2023). [Link]

-

Wang, Y., et al. (2022). Novel weight loss diet attenuates dietary-induced obesity in mice and might correlate with altered gut microbiota and metabolite profiles. Frontiers in Nutrition. [Link]

-

Oudman, I., et al. (2015). The acute effect of beta-guanidinopropionic acid versus creatine or placebo in healthy men (ABC Trial). BMC Cardiovascular Disorders. [Link]

-

Miller, R. A., et al. (2021). Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice. GeroScience. [Link]

-

Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice. Reddit. (2021). [Link]

-

Penfold, L., et al. (2022). AMPK activation protects against prostate cancer by inducing a catabolic cellular state. Cell Reports. [Link]

-

Zhang, Y. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols. [Link]

-

Al-Asmakh, M., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters. [Link]

-

Slade, D. H., et al. (2017). β-GPA treatment leads to elevated basal metabolic rate and enhanced hypoxic exercise tolerance in mice. Physiological Reports. [Link]

-

Candow, D. G., et al. (2014). Effect of creatine supplementation during resistance training on lean tissue mass and muscular strength in older adults: a meta-analysis. Journal of the American Geriatrics Society. [Link]

-

Rawson, E. S. (2018). The Safety and Efficacy of Creatine Monohydrate Supplementation: What We Have Learned from the Past 25 Years of Research. Gatorade Sports Science Institute. [Link]

-

Slade, D. H., et al. (2017). β-GPA treatment leads to elevated basal metabolic rate and enhanced hypoxic exercise tolerance in mice. PubMed. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caymanchem.com [caymanchem.com]

- 4. AMPK and the biochemistry of exercise: Implications for human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK activation protects against prostate cancer by inducing a catabolic cellular state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β‐GPA treatment leads to elevated basal metabolic rate and enhanced hypoxic exercise tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-GPA treatment leads to elevated basal metabolic rate and enhanced hypoxic exercise tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. reddit.com [reddit.com]

- 11. Age- and time-dependent mitochondrial genotoxic and myopathic effects of beta-guanidinopropionic acid, a creatine analog, on rodent skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The acute effect of beta-guanidinopropionic acid versus creatine or placebo in healthy men (ABC Trial): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of dietary and pharmaceutical therapies to reduce weight and improve metabolism of a diet-induced obese (DIO) mouse model | IDEALS [ideals.illinois.edu]

- 16. Frontiers | Novel weight loss diet attenuates dietary-induced obesity in mice and might correlate with altered gut microbiota and metabolite profiles [frontiersin.org]

- 17. Effect of creatine supplementation during resistance training on lean tissue mass and muscular strength in older adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]

Validation & Comparative

Comparative Guide: HPLC Detection Methods for Quantifying 3-Guanidinopropanoic Acid in Plasma

Introduction: The Analytical Challenge

3-Guanidinopropanoic acid (3-GPA), also known as

However, 3-GPA presents a "perfect storm" of analytical challenges:

-

Lack of Chromophore: It lacks a conjugated

-system, rendering standard UV detection (254 nm) impossible. Direct detection at low wavelengths (200–210 nm) suffers from massive interference from plasma proteins and anticoagulants. -

High Polarity: Being a zwitterionic guanidino acid, it does not retain well on standard C18 columns, eluting in the void volume where ion suppression (in MS) or matrix interference (in UV/FLD) is highest.

-

Endogenous Background: As a metabolite, it may exist at low endogenous levels, requiring high sensitivity (low nM range).

This guide compares the three primary methodologies to overcome these hurdles: LC-MS/MS (The Gold Standard) , HPLC-FLD (The Sensitivity Alternative) , and HPLC-UV (The Accessible Alternative) .

Method Selection Matrix

Use this decision logic to select the appropriate protocol for your laboratory.

Figure 1: Decision tree for selecting the optimal detection method based on resource availability and sensitivity requirements.

Comparative Analysis Summary

| Feature | Method A: LC-MS/MS | Method B: HPLC-FLD | Method C: HPLC-UV |

| Detection Principle | Mass-to-Charge Ratio (MRM) | Fluorescence (Derivatized) | Absorbance (Derivatized) |

| Derivatization | None (Direct Analysis) | Required (e.g., Benzoin/Phenanthrenequinone) | Required (e.g., Ninhydrin/Methylglyoxal) |

| Sensitivity (LOD) | Excellent (0.01–0.05 µM) | High (0.05–0.1 µM) | Moderate (0.5–1.0 µM) |

| Selectivity | Unmatched (Mass spec filters matrix) | High (Specific reaction) | Moderate (Non-specific reaction) |

| Throughput | High (5–8 min run time) | Low (Requires reaction time + 15-25 min run) | Low (Requires reaction time) |

| Cost per Sample | High (Equipment/Solvents) | Moderate | Low |

| Primary Drawback | Matrix Effects / Ion Suppression | Complexity of Derivatization | Lack of Sensitivity |

Deep Dive: Experimental Protocols

Method A: LC-MS/MS (HILIC Mode) – The Modern Standard

Best for: High-throughput clinical research and pharmacokinetic studies.

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions like 3-GPA without ion-pairing reagents, which can contaminate MS sources.

Protocol:

-

Sample Prep (Protein Precipitation):

-

Mix 50 µL Plasma + 150 µL Acetonitrile (containing stable isotope IS, e.g., 3-GPA-d2).

-

Vortex 30s, Centrifuge at 10,000 x g for 10 min.

-

Transfer supernatant to vial.[1] Do not evaporate to dryness if using HILIC; the high organic content is the injection solvent.

-

-

LC Conditions:

-

Column: Silica-based HILIC or Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

-

Gradient: 90% B to 50% B over 5 mins.

-

-

MS/MS Detection (ESI+):

-

Precursor Ion: m/z 132.1 [M+H]+

-

Product Ions: m/z 90.1 (Quantifier), m/z 73.1 (Qualifier).

-

Note: 3-GPA loses the guanidino group or carboxyl group depending on collision energy.

-

Why this works: HILIC provides retention > 2.5 minutes, separating 3-GPA from the salt/void volume suppression zone.

Method B: HPLC-FLD (Pre-column Derivatization) – The Sensitivity Alternative

Best for: Labs without MS/MS requiring nanomolar sensitivity.

Mechanism: Guanidino compounds react with Benzoin or 9,10-Phenanthrenequinone under alkaline conditions to form highly fluorescent cyclic derivatives.

Workflow Diagram:

Figure 2: Pre-column derivatization workflow for fluorescent detection of 3-GPA.

Protocol:

-

Reagent Prep: 2.0 mM Benzoin in methyl cellosolve; 2.0 mM 2-mercaptoethanol; 0.2 M KOH.

-

Reaction:

-

Mix 100 µL deproteinized supernatant with 100 µL Benzoin reagent + 100 µL KOH.

-

Heat at 100°C for 10 min.

-

Cool on ice and add 50 µL 1 M HCl to stop the reaction (stabilizes fluorescence).

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: Citrate buffer (pH 5.0) / Methanol (80:20).

-

Detection: Ex: 325 nm, Em: 425 nm.

-

Critical Insight: The addition of 2-mercaptoethanol and the acidification step are non-negotiable. They prevent the oxidation of the fluorescent product, ensuring signal stability.

Method C: HPLC-UV (Derivatization) – The "Budget" Alternative

Best for: Teaching labs or routine analysis where high sensitivity is not required.

Mechanism: Reaction with Ninhydrin or Methylglyoxal creates a chromophore detectable at visible or UV wavelengths. Unlike amino acid analysis, guanidino-specific reaction conditions (high pH) are needed.

Protocol Limitation: Direct UV detection at 210 nm is not recommended for plasma due to interference. The protocol below uses Methylglyoxal for specificity.

-

Reaction:

-

Mix sample with Methylglyoxal (2% in methanol) and NaOH.

-

Heat at 60°C for 20 mins.

-

-

HPLC Conditions:

Verdict: This method often suffers from baseline drift and lower recovery rates compared to FLD or MS.

References

-

Kandhro, A. J., & Khuhawar, M. Y. (2010). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Journal of Liquid Chromatography & Related Technologies. Link

-

Boppana, V. K., & Rhodes, G. R. (1990). High-performance liquid chromatographic determination of guanidino compounds by automated pre-column fluorescence derivatization.[5] Journal of Chromatography A. Link

-

Kikuchi, T., et al. (1981). Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients.[6] Clinical Chemistry. Link

-

Hiramatsu, A., et al. (2024). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method.[7] Journal of Institute of Science and Technology. Link

-

Tokareva, et al. (2024). HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma.[8] Drug development & registration. Link

Sources

- 1. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma | Tokareva | Drug development & registration [pharmjournal.ru]

3-Guanidinopropanoic Acid (3-GPA) vs. Metformin: A Technical Guide to AMPK Activation

Executive Summary

This guide provides a technical comparison between 3-guanidinopropanoic acid (3-GPA) and metformin for researchers investigating AMP-activated protein kinase (AMPK). While both compounds activate AMPK by increasing the intracellular AMP:ATP ratio, their upstream mechanisms and kinetic profiles differ fundamentally.

-

Metformin acts primarily as a weak inhibitor of mitochondrial Complex I, acutely or chronically stressing cellular respiration.

-

3-GPA is a creatine analog that acts as a "false substrate" for creatine kinase, depleting intracellular phosphocreatine (PCr) reserves over time. It is the preferred tool for mimicking the specific metabolic stress of chronic endurance exercise or creatine deficiency.

Part 1: Mechanistic Comparison

Metformin: Mitochondrial Respiratory Stress

Metformin (1,1-dimethylbiguanide) enters cells via organic cation transporters (OCT1/2/3). Its primary mechanism for AMPK activation is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

-

Mechanism: Inhibition of electron flow reduces the proton gradient, decreasing ATP synthase activity.

-

Result: A rise in intracellular AMP and ADP relative to ATP.[1] AMP binds to the

-subunit of AMPK, causing allosteric activation and inhibiting dephosphorylation of the catalytic -

Kinetics: Activation can be observed acutely (1–3 hours) at high concentrations (>0.5 mM) or chronically at lower, clinically relevant concentrations.

3-GPA: Phosphocreatine Depletion

3-GPA is a structural analog of creatine. It competes with creatine for uptake via the creatine transporter (CRT/SLC6A8). Once inside, it is phosphorylated by creatine kinase (CK) to form phosphorylated 3-GPA (P-GPA).

-

Mechanism: P-GPA is a poor substrate for the reverse reaction of CK (regenerating ATP from ADP). It accumulates in the cell, effectively "locking up" the phosphate pool and displacing functional phosphocreatine.

-

Result: The cell loses its immediate ATP buffering capacity. Under energy demand, ATP levels fall, and AMP levels rise, triggering AMPK.

-

Kinetics: This is a cumulative, chronic mechanism. Significant AMPK activation typically requires 24–48 hours of incubation in vitro to sufficiently deplete the existing PCr pool.

Visualization: Signaling Pathways

The following diagram illustrates the convergent pathways of AMPK activation for both compounds.

Caption: Convergent mechanisms of Metformin (mitochondrial inhibition) and 3-GPA (phosphocreatine depletion) leading to AMPK activation.

Part 2: Comparative Performance Metrics

| Feature | Metformin | 3-Guanidinopropanoic Acid (3-GPA) |

| Primary Target | Mitochondrial Complex I | Creatine Kinase System |

| Kinetics (In Vitro) | Acute (1–24 hours) | Chronic (24–48+ hours) |

| Typical Concentration | 0.5 mM – 2.0 mM | 2.0 mM – 5.0 mM |

| Specificity | Low (Inhibits mTORC1, affects lysosomal pH) | High (Specific to creatine metabolism initially) |

| Cellular Morphology | Can induce mitochondrial elongation | Can induce mitochondrial fragmentation |

| Autophagy | Generally induces (context-dependent) | Strongly induces (via PCr depletion) |

| Solubility | High (Water, >100 mg/mL) | High (Water, ~100 mg/mL) |

Expert Insight: The Autophagy Divergence

While both agents activate AMPK, their downstream effects on autophagy can differ based on the cellular model. In C2C12 myotubes, 3-GPA has been shown to increase autophagic flux (autophagosomes and lysosomes), whereas metformin (in this specific differentiation context) reduced autophagosome density despite AMPK activation. This suggests 3-GPA is a more reliable tool when the goal is to mimic "starvation-induced" autophagy via pure energy stress.

Part 3: Experimental Protocols

Protocol A: 3-GPA Treatment (Chronic Energy Stress Model)

Objective: To induce chronic AMPK activation in skeletal muscle cells (e.g., C2C12) or cardiomyocytes.

-

Preparation:

-

Dissolve 3-GPA (Sigma G6878 or equivalent) in PBS or water to create a 100 mM stock solution . Filter sterilize (0.22 µm).

-

Store aliquots at -20°C.

-

-

Cell Culture:

-

Seed C2C12 myoblasts and differentiate into myotubes (typically 4–6 days in DMEM + 2% Horse Serum).

-

-

Treatment:

-

Add 3-GPA to the differentiation media to a final concentration of 5 mM .

-

Incubation: Incubate for 48 hours . Note: Shorter incubations (<12h) may not sufficiently deplete PCr to trigger robust AMPK signaling.

-

-

Lysis:

-

Wash cells 2x with ice-cold PBS.

-

Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP or NaF/Na3VO4) to preserve p-Thr172.

-

Protocol B: Metformin Treatment (Acute/Sub-Chronic Model)

Objective: To assess AMPK sensitivity to mitochondrial stress.

-

Preparation:

-

Dissolve Metformin HCl in water to create a 1 M stock solution .

-

-

Treatment:

-

Acute: Treat cells with 1–2 mM Metformin for 1–4 hours .

-

Chronic: Treat with 0.5 mM Metformin for 24 hours .

-

-

Control:

-

Always include a vehicle control (media + water) and a positive control (e.g., AICAR 1 mM or A-769662 10 µM).

-

Visualization: Experimental Workflow

Caption: Comparative workflow for testing 3-GPA (chronic) vs. Metformin (acute) in myotubes.

Part 4: Data Analysis & Validation

When analyzing Western Blot data, look for the following markers to validate the mechanism:

| Marker | Expected Change (3-GPA) | Expected Change (Metformin) | Notes |

| p-AMPK (Thr172) | Increase (+++) | Increase (++) | Primary readout. |

| p-ACC (Ser79) | Increase (+++) | Increase (++) | Downstream target (Acetyl-CoA Carboxylase). |

| p-S6K (Thr389) | Decrease | Decrease | Indicates mTORC1 inhibition. |

| LC3-II | Increase | Variable | Marker of autophagosome formation. |

| Intracellular ATP | Decrease | Decrease | Confirms energy stress. |

Troubleshooting Tip: If 3-GPA fails to induce p-AMPK, verify the incubation time. Unlike Metformin, 3-GPA is ineffective if the intracellular phosphocreatine pool is not significantly depleted, which is a time-dependent process.

References

-

Metformin Activation Mechanism: Zhou, G., et al. (2001).[2] "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation. Link

-

3-GPA & Autophagy Comparison: B.F. Palmer, et al. (2019). "β-guanidinopropionic acid and metformin differentially impact autophagy, mitochondria and cellular morphology in developing C2C12 muscle cells." Biochemical and Biophysical Research Communications. Link

-

3-GPA Potency In Vivo: Meglasson, M.D., et al. (1993). "Antihyperglycemic action of guanidinoalkanoic acids: 3-guanidinopropionic acid ameliorates hyperglycemia in diabetic KKAy and C57BL6Job/ob mice." Journal of Pharmacology and Experimental Therapeutics. Link

-

Metformin & Complex I: Owen, M.R., et al. (2000). "Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain." Biochemical Journal. Link

-

Creatine Depletion Kinetics: Oudman, I., et al. (2013). "Dietary supplementation of β-guanidinopropionic acid (βGPA) reduces whole-body and skeletal muscle growth in young CD-1 mice." PLOS ONE. Link

Sources

- 1. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-guanidinopropionic acid and metformin differentially impact autophagy, mitochondria and cellular morphology in developing C2C12 muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Validating 3-GPA Purity Using NMR Spectroscopy

<_ _>

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a compound is paramount. For 3-guanidinopropionic acid (3-GPA), a molecule of significant interest for its potential therapeutic applications, rigorous purity assessment is not just a regulatory hurdle but a scientific necessity.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), against other analytical techniques for the validation of 3-GPA purity, supported by experimental insights and protocols.

The Primacy of qNMR in Purity Determination

While High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment, it is a comparative method.[1] HPLC determines purity based on the area percentage of the main component's peak relative to all other detected peaks.[1] This approach can be misleading if impurities do not possess a chromophore for UV detection or have different response factors, potentially overestimating the purity of the sample.[1][3]

Quantitative NMR, on the other hand, stands out as a primary analytical method.[1][4] The foundational principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3][5] By comparing the integral of a 3-GPA signal to that of a certified internal standard with known purity and concentration, the absolute purity of the 3-GPA can be determined without the need for a specific 3-GPA reference standard.[6][7] This makes qNMR an indispensable tool, especially for novel synthetic molecules where certified reference standards are not yet available.[6]

Causality in Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of a qNMR experiment hinges on a meticulously designed, self-validating protocol. Every parameter is chosen to ensure the integrity of the quantitative data.

Experimental Workflow for 3-GPA Purity Validation by ¹H-qNMR

Caption: Workflow for 3-GPA purity determination using ¹H-qNMR.

Step-by-Step Methodology

-

Selection of Internal Standard: The choice of an internal standard is critical for accuracy.[8] An ideal standard should:

-

Have high purity (≥99%).[8]

-

Be soluble in the same deuterated solvent as 3-GPA (e.g., D₂O).[8][9]

-

Possess NMR signals that do not overlap with the analyte's signals.[3]

-

Be chemically stable and non-reactive with 3-GPA.[8]

-

Maleic acid is a suitable choice, with a sharp singlet in the olefinic region, far from the aliphatic signals of 3-GPA.[3][8]

-

-

Sample Preparation:

-

Accurately weigh the 3-GPA sample and the internal standard using a calibrated analytical balance (to 0.01 mg).[10] Precise weighing is fundamental to the accuracy of the final calculation.[5]

-

Co-dissolve both in a known volume of high-purity deuterated solvent (e.g., D₂O) within a clean, high-quality NMR tube.[11]

-

Ensure complete dissolution and sample homogeneity by vortexing.[11][12] Incomplete dissolution is a major source of error.[8]

-

-

NMR Data Acquisition:

-

Instrument Calibration: Before the experiment, the 90° pulse width must be accurately calibrated for the specific sample.[10]

-

Relaxation Delay (D1): This is arguably the most crucial parameter for quantitative accuracy. The relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[8] A sufficient delay ensures complete relaxation of all protons, making the signal intensity directly proportional to the number of nuclei.

-

Pulse Angle: A 90° pulse is used to maximize the signal for each scan.[8]

-

Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N) for accurate integration, typically 16-64 scans for moderately concentrated samples.[8]

-

-

Data Processing and Purity Calculation:

-

After Fourier transformation, the spectrum must be carefully phased and baseline corrected to ensure accurate integration.[10]

-

Integrate a well-resolved, non-overlapping peak for 3-GPA (e.g., the methylene protons adjacent to the carboxyl group) and a characteristic peak for the internal standard.

-

The purity of 3-GPA is calculated using the following equation[13]:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

-

I: Integral value of the signal

-

N: Number of protons contributing to the signal

-

MW: Molecular weight

-

m: Mass

-

Purity: Purity of the standard

-

-

Comparative Performance: qNMR vs. HPLC

To illustrate the objective performance, consider the following hypothetical but realistic data for a batch of synthesized 3-GPA:

| Parameter | Quantitative ¹H-NMR | HPLC (UV, 210 nm) |

| Principle | Primary, direct measurement based on molar concentration.[1] | Comparative, based on separation and detector response.[1] |

| Purity Assay | 98.5% (± 0.2%) | 99.8% |

| Detected Impurities | Residual starting material (e.g., β-alanine) and a dimeric byproduct. | One minor impurity peak detected. |

| Reference Standard | Certified internal standard (e.g., Maleic Acid).[3] | Requires specific reference standards for each impurity for accurate quantification.[1] |

| Selectivity | High, based on distinct chemical shifts.[1] | High, based on chromatographic separation. |

| Precision | Excellent, with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |

In this example, the HPLC method, relying on UV detection, fails to detect a non-chromophoric impurity, leading to an overestimation of purity.[3] The qNMR method, being a universal detector for all proton-containing molecules, provides a more accurate and true representation of the sample's composition.[14]

Regulatory Context and Method Validation

The validation of analytical procedures is a critical component of ensuring data reliability and is mandated by regulatory bodies.[15][16] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2), provide a framework for validating analytical methods.[17][18][19] A full validation of the qNMR method for 3-GPA purity would involve assessing the following parameters:

-

Specificity: The ability to measure the analyte in the presence of impurities and excipients.[17]

-

Linearity: Demonstrating a direct correlation between concentration and signal response over a defined range.[17]

-

Accuracy: The closeness of the results to the true value, often determined by analyzing a sample with a known purity.[17]

-

Precision: The degree of agreement between individual test results when the method is applied repeatedly.[17]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[18]

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in experimental parameters.[18]

The qNMR method for 3-GPA purity, when properly developed and validated according to these guidelines, provides a robust and defensible dataset for regulatory submissions.

Conclusion: The Authoritative Choice for Purity Validation

For the rigorous purity assessment of 3-guanidinopropionic acid, quantitative ¹H-NMR spectroscopy is not merely an alternative to chromatographic methods but a superior and more direct approach. Its foundation as a primary analytical technique, combined with a well-designed, self-validating protocol, delivers an accurate and unambiguous purity value.[1][3] By understanding the causality behind each experimental step and adhering to established validation principles, researchers, scientists, and drug development professionals can ensure the highest level of scientific integrity in their work, ultimately contributing to the development of safe and effective therapeutics.

References

-

Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]

-

Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group. (2025-08-30). [Link]

-

What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. [Link]

-

What is qNMR and why is it important? Mestrelab Resources. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]

-

qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

-

Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. [Link]

-

Method Validation Guidelines. BioPharm International. [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. (2024-05-22). [Link]

-

NMR Purity Calculator. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025-10-22). [Link]

-

Purity Calculation. Mestrelab Resources. (2013-01-11). [Link]

-

Calculating purity from NMR spectrum. Chemistry Stack Exchange. (2017-03-29). [Link]

-

NMR spectroscopy: Quality control of pharmaceutical products. (2014-10-28). [Link]

-

Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. (2016-09-28). [Link]

-

qNMR. BIPM.org. [Link]

-

NMR under GxP in Drug Development and Manufacturing. Almac. [Link]

-

Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

-

Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

-

How to check the purity of the chemical compound by H NMR? ResearchGate. (2019-02-01). [Link]

-

Quality Guidelines. ICH. [Link]

-

beta-Guanidinopropionic acid | C4H9N3O2. PubChem. [Link]

-

Purity comparison by NMR and HPLC. ResearchGate. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. (2019-12-11). [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022-03-31). [Link]

-

QNMR – a modern alternative to HPLC. Almac. [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

-

ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]

-

Setting up a Quantitative 1H-NMR experiment? ResearchGate. (2017-05-02). [Link]

-

Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. (2020-09-01). [Link]

-

Guanidinopropionic acid. Wikipedia. [Link]

-

Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025-08-06). [Link]

-

Reference procedure - composition of mixtures of structurally known compounds. BAM - RRR. (2021-03-25). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. azooptics.com [azooptics.com]

- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. caymanchem.com [caymanchem.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 12. organomation.com [organomation.com]

- 13. Purity Calculation - Mestrelab Resources [mestrelab.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Safety Operating Guide

A Guide to the Proper Disposal of 3-Guanidinopropanoic Acid Hydrochloride: Ensuring Laboratory Safety and Environmental Responsibility

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to minimize our ecological impact. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Guanidinopropanoic acid hydrochloride (also known as 3-GPA hydrochloride), a compound commonly used in various research applications. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.

The core principle for the disposal of 3-Guanidinopropanoic acid hydrochloride is that it must be treated as regulated chemical waste. It should not be disposed of down the drain or in regular trash.[1][2][3][4][5] This directive is rooted in its inherent hazardous properties and the potential for environmental harm.

Understanding the Hazards: The "Why" Behind the Protocol

3-Guanidinopropanoic acid hydrochloride is classified with several hazard statements that dictate its handling and disposal requirements.[4] Understanding these hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined below.

-

Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][4] This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent direct skin exposure.

-